![molecular formula C17H19N3O3S B2504255 Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate CAS No. 1396793-21-7](/img/structure/B2504255.png)
Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate is a compound that belongs to the 1,3,4-thiadiazole class of heterocycles It’s known that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens , suggesting that they may target microbial cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They are known to interact with their targets, leading to changes that result in their antimicrobial effects .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of pharmacological activities .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, such as this compound, have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells
Cellular Effects
It is known that thiadiazole derivatives can have significant impacts on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiadiazole derivatives can disrupt processes related to DNA replication , which suggests that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of nitropyridine derivatives, followed by protection of the amino group using tert-butyloxycarbonyl (Boc) groups.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled with a benzoate ester through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the piperidine ring can be reduced to amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its thiadiazole ring.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic properties.
Biology: It can be used as a probe to study biological pathways involving thiadiazole derivatives.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate is unique due to its combination of a thiadiazole ring, a piperidine ring, and a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-18-19-15(24-11)12-7-9-20(10-8-12)16(21)13-3-5-14(6-4-13)17(22)23-2/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEBFXWSHKPVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
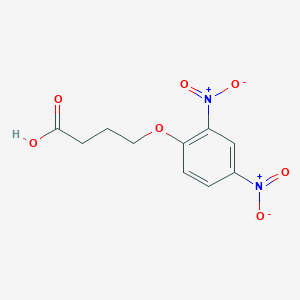
![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)
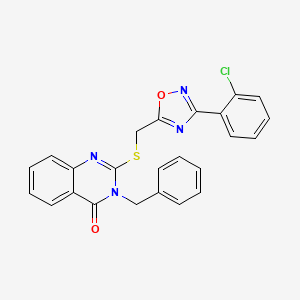
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2504177.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
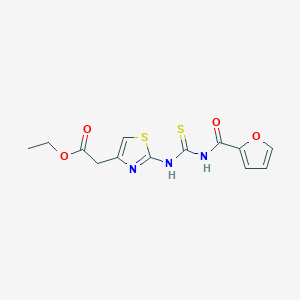
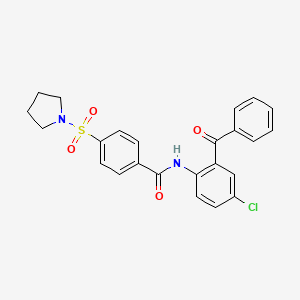
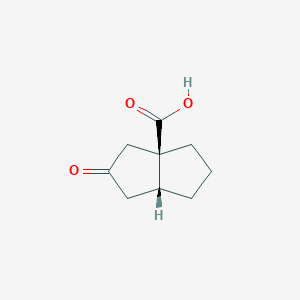
![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

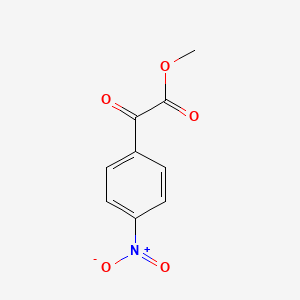
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)
